2-Hydroxyphenyl 2-ethoxybenzoate

Description

Properties

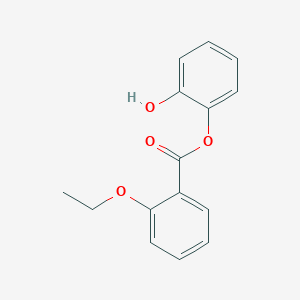

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(2-hydroxyphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-9-5-3-7-11(13)15(17)19-14-10-6-4-8-12(14)16/h3-10,16H,2H2,1H3 |

InChI Key |

TVVLHYVUABCESU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

- Ethyl 2-methoxybenzoate (CAS 7335-26-4): Replacing the hydroxyl group with methoxy enhances lipophilicity but reduces hydrogen-bonding capacity. The methoxy derivative exhibits a melting point of 25–27°C and solubility in ethanol (>100 mg/mL) , whereas 2-hydroxyphenyl 2-ethoxybenzoate likely has higher polarity due to the free hydroxyl group, affecting its solubility profile.

- This contrasts with 2-ethoxybenzoate derivatives, where the ethoxy group may enhance thermal stability but reduce aqueous solubility.

Thermal and Chemical Stability

Alkoxy-substituted benzoates, such as methyl 2-ethoxybenzoate, are prone to dealkylation under thermal stress. For example, heating methyl 2-ethoxybenzoate with ethane-1,2-diamine at atmospheric pressure yields 2-(2-hydroxyphenyl)-1H-imidazoline due to ethoxy group cleavage . This suggests that this compound may similarly decompose at elevated temperatures, limiting its utility in high-temperature applications.

Electronic and Spectroscopic Properties

Density functional theory (DFT) studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () reveal that hydroxyl groups significantly influence HOMO-LUMO gaps and dipole moments (2.57 Debye). By analogy, the hydroxyl and ethoxy groups in this compound likely contribute to a polarized electron distribution, enhancing its UV absorption properties. This aligns with benzotriazole-based UV stabilizers like Tinuvin®5050, which utilize hydroxyphenyl groups for synergistic UV/HALS activity .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Alkoxybenzoate esters, including 2-ethoxy derivatives, are sensitive to reaction conditions. For instance, attempts to synthesize 2-(2-ethoxyphenyl)-1H-imidazoline from methyl 2-ethoxybenzoate failed due to thermal decomposition, yielding hydroxylated byproducts .

- Spectroscopic Differentiation : Infrared (IR) and NMR spectra of hydroxyphenyl esters show distinct peaks for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups, enabling differentiation from analogs like ethyl 2-acetylbenzoate (), which exhibits acetyl C=O stretches near 1680 cm⁻¹.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.